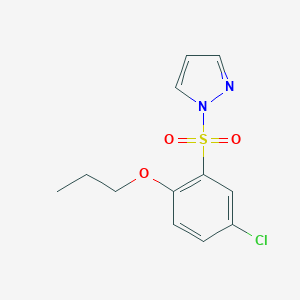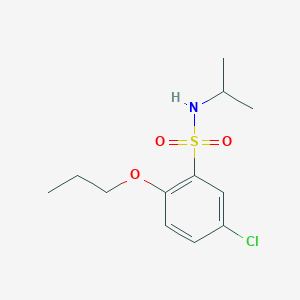![molecular formula C20H28N2O4S B272675 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)
2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol, also known as BNP-7787, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Wirkmechanismus
The exact mechanism of action of 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood, but it is thought to act by binding to and inactivating reactive metabolites produced by chemotherapy drugs. These metabolites can cause damage to normal tissues, leading to side effects such as nausea, vomiting, and hair loss. By inactivating these metabolites, 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol can protect normal tissues from their toxic effects.
Biochemical and Physiological Effects:
In addition to its protective effects against chemotherapy-induced toxicity, 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol has been shown to have a variety of other biochemical and physiological effects. These include antioxidant and anti-inflammatory properties, as well as the ability to enhance the immune response. 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol has also been shown to inhibit the growth of cancer cells in vitro and in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol in lab experiments is its ability to protect normal tissues from the toxic effects of chemotherapy drugs. This can allow researchers to use higher doses of chemotherapy drugs, which may enhance their effectiveness against cancer cells. However, one limitation of using 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol is that it may interfere with the activity of some chemotherapy drugs, reducing their effectiveness.
Zukünftige Richtungen
There are several future directions for research on 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol. One area of interest is the development of new chemotherapy drugs that can be used in combination with 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol to enhance their effectiveness against cancer cells. Another area of interest is the use of 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol and its effects on normal tissues and cancer cells.
Synthesemethoden
The synthesis method for 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol involves a series of chemical reactions. The starting material is 4-butoxy-1-naphthalenesulfonyl chloride, which is reacted with piperazine to form the intermediate 4-butoxy-1-naphthalenesulfonamide piperazine. This intermediate is then reacted with ethylene oxide to form the final product, 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol.
Wissenschaftliche Forschungsanwendungen
2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol has been extensively studied for its potential use in cancer treatment. It has been shown to protect normal tissues from the toxic effects of chemotherapy drugs, while enhancing the effectiveness of these drugs against cancer cells. 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its protective effects.
Eigenschaften
Produktname |
2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol |
|---|---|
Molekularformel |
C20H28N2O4S |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
2-[4-(4-butoxynaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H28N2O4S/c1-2-3-16-26-19-8-9-20(18-7-5-4-6-17(18)19)27(24,25)22-12-10-21(11-13-22)14-15-23/h4-9,23H,2-3,10-16H2,1H3 |
InChI-Schlüssel |
CYKXZVVRQIGPIG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CCO |
Kanonische SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)


![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)


